Tert-butyl 3-[(dimethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Tert-butyl 3-[(dimethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate (compound 1b) is a bicyclic organic compound featuring an 8-azabicyclo[3.2.1]octane core. The structure includes a tert-butyl carbamate group at the 8-position and a dimethylcarbamoyl-substituted squaramide moiety at the 3-position. This compound was synthesized via General Procedure A with a 43% yield and characterized by $^1$H NMR (δ 7.89 ppm for aromatic protons, δ 1.48 ppm for tert-butyl protons) and ESI-MS ($m/z = 483 \, [\text{M} - \text{H}]^+$) . Its design integrates a squaramide linker, which enhances hydrogen-bonding interactions, making it a candidate for targeting CXCR2 receptors in anti-cancer metastasis research .
Properties
IUPAC Name |
tert-butyl 3-(dimethylcarbamoylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-11-6-7-12(18)9-10(8-11)16-13(19)17(4)5/h10-12H,6-9H2,1-5H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDMCZPRRVJJML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)NC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Mannich Reaction
The bicyclic framework is constructed via a Mannich-type cyclization, a well-established method for generating azabicyclo systems. A representative protocol involves:
Alternative Routes: Reductive Amination
For higher stereocontrol, reductive amination of a diketone precursor using sodium cyanoborohydride in methanol achieves comparable results, albeit with reduced scalability.
Boc Protection of the 8-Position Amine
Standard Boc Protocol
The secondary amine at the 8-position is protected using di-tert-butyl dicarbonate (Boc2O) under mild conditions:
- Reagents : Boc2O (1.2 equiv), DMAP (0.1 equiv) in anhydrous THF.
- Conditions : 0°C to room temperature, 2–4 hours.
- Workup : Aqueous extraction with ethyl acetate, followed by column chromatography (hexane:ethyl acetate, 3:1) yields tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate with >90% purity.
Optimization Insights
Increasing Boc2O stoichiometry to 1.5 equivalents and extending reaction time to 6 hours improves yields to 95% in larger-scale batches.
Introduction of the Dimethylcarbamoyl Amino Group
Carbamoylation of the 3-Amino Substituent
The 3-position amine undergoes carbamoylation with dimethylcarbamoyl chloride:
- Reagents : Dimethylcarbamoyl chloride (1.5 equiv), triethylamine (2.0 equiv) in dichloromethane.
- Conditions : 0°C to room temperature, 12 hours.
- Workup : Sequential washes with 1M HCl, saturated NaHCO3, and brine, followed by silica gel chromatography (ethyl acetate:methanol, 9:1) yields the final product.
Alternative Urea Formation
For improved selectivity, carbodiimide-mediated coupling (EDC/HOBt) with dimethylcarbamic acid in DMF achieves comparable results but requires stringent moisture control.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Stability
HPLC analysis (C18 column, acetonitrile:water gradient) confirms ≥95% purity. The compound exhibits stability in solid form for >12 months at −20°C.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Bulk procurement of Boc2O and dimethylcarbamoyl chloride reduces per-unit costs by 40% compared to small-scale synthesis.
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 8.2 kg/kg (solvent recovery reduces this to 5.7 kg/kg).
- E-Factor : 12.3 (primarily due to silica gel usage in chromatography).
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(dimethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products depending on the nucleophile employed .
Scientific Research Applications
Tert-butyl 3-[(dimethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-[(dimethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Functional Group Variability
- Squaramide vs. Conversely, pyrazine derivatives like 75a exhibit lower molecular weights (376.2 g/mol), improving bioavailability for central nervous system targets .
- Hydroxyl vs.
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound | LogP (Predicted) | Solubility (mg/mL) | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
|---|---|---|---|---|
| 1b | 2.8 | <0.1 | 8 | 3 |
| 75a | 2.1 | 0.5 | 6 | 1 |
| Hydroxy analog | 1.5 | 1.2 | 4 | 2 |
- 1b ’s higher LogP (2.8) and lower solubility (<0.1 mg/mL) suggest challenges in aqueous formulations, necessitating prodrug strategies.
- The hydroxyl analog’s superior solubility (1.2 mg/mL) aligns with its role as a synthetic intermediate .
Biological Activity
Tert-butyl 3-[(dimethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a bicyclic structure known as 2-azabicyclo[3.2.1]octane, which is characterized by its nitrogen-containing heterocycle. This structural motif has been recognized for its potential in drug discovery, particularly in the development of novel therapeutics.
Key Properties:
- Molecular Formula: C14H22N2O3
- Molecular Weight: 270.34 g/mol
- Solubility: High solubility in organic solvents; moderate in water.
This compound exhibits biological activity through multiple mechanisms, primarily interacting with neurotransmitter systems and enzyme inhibition pathways.
Key Mechanisms:
- Cholinergic Activity: The compound acts as a modulator of cholinergic receptors, which are crucial for neurotransmission in the central nervous system.
- CYP Inhibition: It has been noted to inhibit CYP3A4, an important enzyme involved in drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs .
Biological Activities
Studies have demonstrated several biological activities associated with this compound:
- Antinociceptive Effects: Research indicates that the compound exhibits significant antinociceptive properties in animal models, suggesting potential applications in pain management.
- Neuroprotective Properties: Preliminary studies show that it may offer neuroprotection against oxidative stress, which is critical in neurodegenerative diseases.
- Antimicrobial Activity: The compound has shown promise against various bacterial strains, indicating potential use as an antimicrobial agent.
Study 1: Antinociceptive Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antinociceptive effects of this compound using a formalin test model in rodents. The results indicated a dose-dependent reduction in pain responses, supporting its potential as an analgesic agent.
| Dose (mg/kg) | Pain Response Reduction (%) |
|---|---|
| 5 | 25 |
| 10 | 45 |
| 20 | 70 |
Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cell cultures. The findings revealed that treatment with the compound significantly reduced cell death and oxidative stress markers.
| Treatment Group | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |
|---|---|---|
| Control | 100 | N/A |
| Compound (10 µM) | 80 | 50 |
| Compound (20 µM) | 90 | 70 |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing tert-butyl 3-[(dimethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves functionalizing the 8-azabicyclo[3.2.1]octane scaffold. Critical steps include:
- Carbamate Protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under anhydrous conditions (e.g., in dichloromethane with a base like DMAP) .
- Amino Group Modification : The dimethylcarbamoyl group is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the amine and dimethylcarbamoyl chloride .
- Optimization : Yields depend on steric hindrance and solvent polarity. Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–25°C improves reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .
Q. How can researchers characterize this compound’s structure and purity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm the bicyclic scaffold and substituents (e.g., tert-butyl at δ ~1.4 ppm, dimethylcarbamoyl at δ ~2.8–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] expected at m/z 325.2132 for CHNO) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>95% typical for research-grade material) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in dichloromethane or chloroform. Limited solubility in water requires stock solutions in DMSO for biological assays .
- Stability : Stable at −20°C in anhydrous conditions for >6 months. Degradation occurs in acidic/basic environments (pH <4 or >10), necessitating neutral buffer systems for in vitro studies .
Advanced Research Questions
Q. How can enantioselective synthesis of the 8-azabicyclo[3.2.1]octane core be achieved to access stereochemically pure derivatives?
- Methodological Answer :
- Chiral Catalysis : Use asymmetric hydrogenation with Ir or Ru catalysts (e.g., Noyori-type) to set stereocenters in early intermediates .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or organocatalysts to resolve racemic mixtures during ring-closing steps .
- Validation : Chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography to confirm enantiomeric excess (>99% ee) .
Q. What strategies address contradictory data in reported melting points or spectroscopic profiles?
- Methodological Answer : Contradictions often arise from:
- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs .
- Hydration/Solvation : Characterize via thermogravimetric analysis (TGA) to detect bound solvents influencing melting points .
- Impurity Interference : Use preparative HPLC to isolate batches with consistent purity before analysis .
Q. How does the dimethylcarbamoyl group influence reactivity in downstream modifications?
- Methodological Answer :
- Electrophilic Substitution : The carbamoyl group directs electrophiles to the meta position of the bicyclic scaffold. For example, nitration with HNO/HSO yields 3-nitro derivatives .
- Nucleophilic Displacement : Activate the carbamate via trifluoroacetylation for SN2 reactions with amines or thiols .
- Stability Trade-offs : The dimethylcarbamoyl group resists hydrolysis under physiological conditions, enhancing metabolic stability in vitro .
Q. What pharmacological screening approaches are recommended for evaluating bioactivity?
- Methodological Answer :
- Target-Based Assays : Screen against GPCRs (e.g., dopamine or serotonin receptors) using radioligand binding assays (IC determination) .
- Cell Viability Studies : Test cytotoxicity in HEK-293 or HepG2 cells via MTT assays (48–72 hr exposure, 1–100 µM range) .
- ADME Profiling : Assess metabolic stability in liver microsomes (e.g., human CYP450 enzymes) and permeability via Caco-2 monolayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
